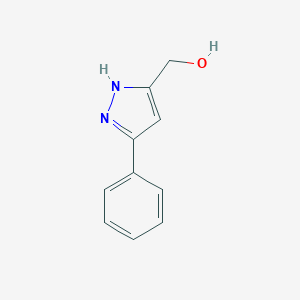

(5-phenyl-1H-pyrazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRIGBFLNPXQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303824 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-19-3 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for the preparation of (5-phenyl-1H-pyrazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a pyrazole ring formation via cyclization with hydrazine, and concluding with the reduction of an ester functionality to the target primary alcohol.

This guide presents detailed experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the overall synthetic workflow to facilitate a thorough understanding and successful replication of the methodology.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three-step sequence:

-

Step 1: Claisen Condensation. The synthesis initiates with a Claisen condensation between acetophenone and diethyl oxalate. This reaction, conducted in the presence of a strong base such as sodium ethoxide, yields ethyl 2,4-dioxo-4-phenylbutanoate. This intermediate contains the requisite 1,3-dicarbonyl moiety for the subsequent pyrazole synthesis.

-

Step 2: Pyrazole Formation via Cyclization. The resulting β-dicarbonyl compound, ethyl 2,4-dioxo-4-phenylbutanoate, undergoes a cyclization reaction with hydrazine hydrate. This reaction, typically carried out in a protic solvent like ethanol or acetic acid, proceeds via the Knorr pyrazole synthesis to afford the stable aromatic pyrazole ring system, yielding ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

-

Step 3: Reduction of the Ester. The final step involves the reduction of the ethyl ester group at the 3-position of the pyrazole ring to the corresponding primary alcohol. This transformation is effectively accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Reaction: Claisen Condensation

This procedure details the base-catalyzed condensation of acetophenone and diethyl oxalate.

-

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl oxalate

-

Acetophenone

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

The solution is cooled in an ice bath, and a mixture of acetophenone and diethyl oxalate is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

The reaction mixture is cooled, and the resulting sodium salt of the product is precipitated by the addition of diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and then dissolved in water.

-

The aqueous solution is acidified with 10% hydrochloric acid to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried over anhydrous sodium sulfate to yield ethyl 2,4-dioxo-4-phenylbutanoate.

-

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Reaction: Pyrazole Synthesis (Knorr Cyclization)

This protocol describes the formation of the pyrazole ring from the β-dicarbonyl intermediate and hydrazine.

-

Materials:

-

Ethyl 2,4-dioxo-4-phenylbutanoate

-

Hydrazine hydrate

-

Ethanol (or Glacial Acetic Acid)

-

Water

-

-

Procedure:

-

Ethyl 2,4-dioxo-4-phenylbutanoate is dissolved in ethanol (or glacial acetic acid) in a round-bottom flask.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

-

Step 3: Synthesis of this compound

Reaction: Ester Reduction

This procedure outlines the reduction of the ethyl ester to the primary alcohol using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be carried out under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon).

-

Materials:

-

Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The suspension is cooled in an ice bath, and a solution of ethyl 5-phenyl-1H-pyrazole-3-carboxylate in anhydrous THF is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| Ethyl 2,4-dioxo-4-phenylbutanoate | C₁₂H₁₂O₄ | 220.22 | Yellowish solid | 56-58 | 70-80 |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | White solid | 180-182 | 85-95 |

| This compound | C₁₀H₁₀N₂O | 174.20 | White to off-white solid | 129 | 75-85 |

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Ethyl 2,4-dioxo-4-phenylbutanoate | 1.35 (t, 3H), 4.30 (q, 2H), 6.50 (s, 1H), 7.40-7.95 (m, 5H) | 13.9, 62.5, 93.1, 127.8, 128.9, 133.8, 134.2, 162.5, 184.8, 193.2 | 3100-2900 (C-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1600 (C=C) |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 1.40 (t, 3H), 4.42 (q, 2H), 7.15 (s, 1H), 7.35-7.50 (m, 3H), 7.75-7.85 (m, 2H), 13.5 (br s, 1H) | 14.3, 61.5, 105.0, 125.7, 128.5, 129.1, 130.5, 143.0, 149.0, 163.0 | 3250 (N-H), 3050 (Ar C-H), 1720 (C=O, ester), 1590, 1480 (C=C, C=N) |

| This compound | 4.70 (s, 2H), 6.50 (s, 1H), 7.25-7.45 (m, 3H), 7.65-7.75 (m, 2H), 12.5 (br s, 1H), OH proton may vary | 58.5 (CH₂OH), 102.0 (C4), 125.5, 128.0, 129.0, 131.0 (Ph-C), 144.0 (C5), 150.0 (C3) | 3400-3200 (O-H, N-H), 3050 (Ar C-H), 2950 (C-H), 1600, 1490 (C=C, C=N) |

Mandatory Visualization

The following diagram illustrates the overall synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

The logical flow of the synthesis is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties of (5-phenyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a phenyl and a hydroxymethyl group, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound, with the CAS Registry Number 179057-19-3, is a stable organic compound. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical nature.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (predicted). Limited solubility in water. |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the pyrazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the range of δ 7.2-7.8 ppm. The pyrazole ring proton would be a singlet, typically in the δ 6.0-6.5 ppm region. The methylene protons would present as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the pyrazole ring, and the hydroxymethyl group. The phenyl carbons would resonate in the aromatic region (δ 125-140 ppm). The pyrazole ring carbons would have characteristic shifts, with the carbon bearing the phenyl group and the carbon bearing the hydroxymethyl group appearing at lower fields. The methylene carbon of the hydroxymethyl group would be expected in the δ 55-65 ppm range.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and pyrazole rings would be observed around 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the pyrazole ring would be visible around 1250-1350 cm⁻¹. Finally, a C-O stretching band for the primary alcohol would be expected in the 1000-1050 cm⁻¹ range.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 174. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 31) or the phenyl group (-C₆H₅, m/z 77).

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process: the formation of the pyrazole ring system followed by the reduction of a carboxylate group.

3.1. Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

The initial step is the condensation reaction between a β-ketoester, such as ethyl benzoylacetate, and hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring.

References

A Technical Guide to the Spectroscopic Profile of (5-phenyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (5-phenyl-1H-pyrazol-3-yl)methanol (CAS No: 179057-19-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a compilation of predicted and characteristic data based on the analysis of closely related pyrazole derivatives. The information herein serves as a valuable reference for the characterization, identification, and quality control of this and similar compounds in a research and development setting.

Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the C5 position and a hydroxymethyl group at the C3 position. The presence of these functional groups gives rise to a distinct spectroscopic signature.

Caption: Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH (pyrazole) | ~12.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| Phenyl-H (ortho) | ~7.7 - 7.8 | Multiplet | |

| Phenyl-H (meta, para) | ~7.3 - 7.5 | Multiplet | |

| Pyrazole-H4 | ~6.5 - 6.7 | Singlet | The proton at position 4 of the pyrazole ring. |

| CH₂ (hydroxymethyl) | ~4.7 - 4.8 | Singlet or Doublet | May show coupling to the hydroxyl proton if exchange is slow. |

| OH (hydroxymethyl) | Variable | Broad Singlet | Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole) | ~150 - 155 |

| C5 (pyrazole) | ~145 - 150 |

| Phenyl C (ipso) | ~130 - 135 |

| Phenyl C (ortho, meta, para) | ~125 - 130 |

| C4 (pyrazole) | ~100 - 105 |

| CH₂ (hydroxymethyl) | ~55 - 60 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibration | Expected Frequency Range (cm⁻¹) | Intensity / Shape | Notes |

|---|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad | Characteristic of a hydroxyl group involved in hydrogen bonding. |

| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad | |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |

| C=N Stretch (pyrazole) | 1580 - 1620 | Medium | |

| C=C Stretch (aromatic/pyrazole) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong | |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

|---|---|---|

| [M+H]⁺ | 175.08 | Molecular ion peak in positive ion mode (e.g., ESI, CI). |

| [M]⁺ | 174.08 | Molecular ion peak in electron ionization (EI). |

| Fragments | Varies | Common fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and fragmentation of the pyrazole and phenyl rings. |

Experimental Protocols

Detailed methodologies for the synthesis of pyrazole derivatives and their spectroscopic analysis are provided below. These are general procedures and may require optimization for the specific synthesis of this compound.

General Synthesis of 3(5)-Substituted Pyrazoles

A common method for synthesizing pyrazole rings is the Knoevenagel condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a phenyl-substituted 1,3-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the methanol group.

Caption: General synthetic workflow for this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of a synthesized compound.

Technical Guide: Solubility Profile of (5-phenyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group and a hydroxymethyl group. As with many compounds in drug discovery and development, understanding its solubility is critical for formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties and expected solubility profile of this compound. Due to a lack of publicly available quantitative solubility data for this specific molecule, this guide also furnishes detailed experimental protocols for determining its solubility in various solvents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These parameters are crucial for predicting and understanding its solubility behavior.

| Property | Value | Source |

| CAS Number | 179057-19-3 | LookChem[1] |

| Molecular Formula | C₁₀H₁₀N₂O | BOC Sciences |

| Molecular Weight | 174.20 g/mol | BOC Sciences |

| Predicted pKa | 13.52 ± 0.10 | LookChem[1] |

Expected Solubility Profile

-

Aqueous Solubility: The presence of a polar hydroxymethyl group (-CH₂OH) and two nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding with water, which would contribute to aqueous solubility. However, the nonpolar phenyl group is expected to significantly limit its solubility in water. The high predicted pKa of 13.52 suggests that the molecule is a very weak acid, and its solubility is therefore unlikely to be significantly enhanced in acidic aqueous solutions. It may exhibit slightly increased solubility in highly basic aqueous solutions due to deprotonation of the pyrazole N-H or the hydroxyl group.

-

Organic Solvent Solubility: Pyrazole derivatives generally exhibit good solubility in polar organic solvents. Therefore, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol. These solvents can engage in hydrogen bonding with the solute and possess nonpolar characteristics that can accommodate the phenyl ring.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental methods are recommended.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4][5][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. To ensure all solid particles are removed, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.

-

Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard calibration curve of the compound at known concentrations to accurately quantify the solubility.

Caption: Shake-Flask Method Workflow

Kinetic Solubility Determination via Nephelometry

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the scattering of light caused by suspended particles that form when a compound precipitates from a solution.[7][8][9]

Principle: A stock solution of the compound in a water-miscible organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation occurs, detected by an increase in light scattering, is determined as the kinetic solubility.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., 1-5%) across all wells to minimize its effect on solubility.

-

Incubation: Incubate the microplate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures the intensity of scattered light.

-

Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation and is reported as the kinetic solubility.

Caption: Nephelometry Workflow

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its molecular structure suggests limited aqueous solubility and better solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, this guide provides detailed, industry-standard experimental protocols for both thermodynamic and kinetic solubility determination. The application of these methods will enable the generation of the necessary data to support further development of this compound.

References

- 1. Cas 179057-19-3,this compound(SALTDATA: FREE) | lookchem [lookchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. enamine.net [enamine.net]

The Multifaceted Pharmacology of Phenylpyrazole Methanol Derivatives: A Technical Guide to Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (5-phenyl-1H-pyrazol-3-yl)methanol scaffold is a core structural motif found in a diverse range of biologically active compounds. While the specific mechanism of action for this compound is not extensively documented, the broader class of phenylpyrazole derivatives has been the subject of significant research, revealing a multitude of pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound by examining the established biological activities of its structural analogs. We will delve into their roles as anticancer agents, herbicides, and anti-inflammatory compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction

Pyrazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, with numerous approved drugs incorporating this moiety.[1] The phenylpyrazole structure, in particular, offers a versatile scaffold for the design of molecules with a wide array of biological targets. This guide focuses on the potential pharmacological activities of this compound, a fundamental structure within this class. By analyzing the mechanisms of action of closely related phenylpyrazole derivatives, we can infer the likely biological pathways that this compound and its future derivatives might modulate. The primary activities observed for this class of compounds include anticancer, herbicidal, and anti-inflammatory effects, which will be the focus of this review.

Anticancer Activity: Inhibition of Anti-Apoptotic Proteins

A significant area of investigation for phenylpyrazole derivatives is their potential as anticancer agents, primarily through the inhibition of the Myeloid Cell Leukemia 1 (MCL-1) protein, an anti-apoptotic member of the BCL-2 family.[2][3] Overexpression of MCL-1 is a common feature in various tumors and is associated with resistance to conventional chemotherapy.[3]

Mechanism of Action: MCL-1 Inhibition

Phenylpyrazole derivatives have been identified as selective inhibitors of MCL-1.[2][3] These compounds bind to the BH3-domain-binding pocket on the surface of MCL-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][3] This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in caspase-dependent cell death.[2][3]

A representative compound, GQN-B37-E, a phenylpyrazole derivative, has demonstrated selective binding to MCL-1 with submicromolar affinity, showing no significant binding to other BCL-2 family members like BCL-2 or BCL-XL.[2][3] Its precursor, GQN-B37-Me, has been shown to induce caspase-dependent apoptosis in leukemia cells.[2][3]

Quantitative Data: Binding Affinities and In Vivo Efficacy

| Compound | Target | Ki (μM) | Cell Line | Activity | Reference |

| GQN-B37-E | MCL-1 | 0.6 | - | Selective Inhibitor | [2][3] |

| LC126 | MCL-1 | 13 ± 2.7 | - | Hit Compound | [2] |

| LC126 | BCL-2 | 10 ± 1.4 | - | Hit Compound | [2] |

| GQN-B37-Me | - | - | MV-4-11 Xenograft | 43% Tumor Growth Inhibition (50 mg/kg) | [2][3] |

Experimental Protocols

Fluorescence Polarization (FP)-Based Binding Assay: This assay is used to determine the binding affinity of compounds to MCL-1, BCL-2, and BCL-XL. A fluorescently labeled peptide probe that binds to the target protein is used. When the probe is bound to the protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the probe, the probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The degree of displacement is used to calculate the binding affinity (Ki) of the test compound.

Co-immunoprecipitation: This technique is used to confirm the interaction between the compound and its target protein within a cellular context. Cells are treated with the compound, and then the target protein (e.g., MCL-1) is immunoprecipitated using a specific antibody. The precipitated proteins are then analyzed by Western blotting to detect the presence of the compound or its binding partners, confirming the interaction in situ.[2][3]

Flow Cytometry for Apoptosis Analysis: To quantify apoptosis, cells are treated with the phenylpyrazole derivative and then stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2]

Signaling Pathway Diagram

Caption: Phenylpyrazole derivatives inhibit MCL-1, leading to apoptosis.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Certain phenylpyrazole derivatives have been developed as herbicides, with their mechanism of action attributed to the inhibition of protoporphyrinogen oxidase (PPO).[4]

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the biosynthesis of chlorophyll and heme. PPO inhibitors competitively bind to the enzyme, displacing its natural substrate, protoporphyrinogen IX.[4] This leads to an accumulation of protoporphyrinogen IX in the cytoplasm, which is then oxidized to protoporphyrin IX.[4] In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to plant cell death.[4]

Quantitative Data: Herbicidal Activity

| Compound | Target Species | Inhibition at 150 g a.i./hm2 | Putative Target | Reference |

| 7a, 7b, 7e-7g, 7i, 7l | A. retroflexus | Good | PPO | [4] |

| 7f | A. retroflexus | Good (Docking suggests PPO inhibition) | PPO | [4] |

Experimental Protocols

Herbicidal Activity Assay: The herbicidal activity of the compounds is typically evaluated in greenhouse or laboratory settings. Seeds of target weed species (e.g., Amaranthus retroflexus) are planted in soil. At a specific growth stage, the plants are treated with the test compounds at various concentrations. The herbicidal effect is assessed visually after a set period, often by scoring the percentage of growth inhibition or plant death compared to untreated controls.[4]

Molecular Docking Studies: To predict the binding mode of the phenylpyrazole derivatives to PPO, molecular docking simulations are performed. The crystal structure of the target PPO enzyme is used as a receptor. The 3D structure of the ligand (the phenylpyrazole derivative) is docked into the active site of the enzyme. The binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site are analyzed to predict the binding affinity and mechanism of inhibition.[4]

Experimental Workflow Diagram

Caption: Workflow for identifying PPO-inhibiting herbicides.

Anti-inflammatory and Antioxidant Activity

A number of phenylpyrazole derivatives have demonstrated potent anti-inflammatory and antioxidant properties.[5][6]

Mechanism of Action

The anti-inflammatory and antioxidant effects of phenylpyrazoles can be attributed to several mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

-

Enzyme Inhibition: Phenylpyrazoles can act as inhibitors of enzymes involved in the inflammatory cascade, such as 15-Lipoxygenase (15-LOX).[6]

-

Radical Scavenging: The pyrazole moiety, particularly the NH proton, is believed to contribute to the radical scavenging activity of these compounds, allowing them to neutralize free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6]

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 (μM) | Standard | Reference |

| 3i | DPPH Radical Scavenging | 6.2 ± 0.6 | Ascorbic Acid | [7] |

Experimental Protocols

DPPH Radical Scavenging Assay: This spectrophotometric assay is widely used to assess the antioxidant activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. The change in absorbance at a specific wavelength is measured to determine the radical scavenging activity of the test compound, often expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[7]

Cytokine Inhibition Assays: To measure the inhibition of pro-inflammatory cytokines, immune cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound. The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

While the definitive mechanism of action for this compound remains to be fully elucidated, the extensive research on the broader class of phenylpyrazole derivatives provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that this chemical scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. Future research should focus on synthesizing and screening derivatives of this compound to explore its potential as an MCL-1 inhibitor for cancer therapy, a PPO inhibitor for agricultural applications, or an anti-inflammatory and antioxidant agent for various inflammatory conditions. The detailed experimental protocols and pathways outlined in this guide provide a roadmap for such future investigations.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of (5-phenyl-1H-pyrazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the biological activity screening of a specific pyrazole derivative, (5-phenyl-1H-pyrazol-3-yl)methanol, and its related analogues. While specific quantitative biological data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the screening methodologies and known biological activities of structurally similar pyrazole compounds. Detailed experimental protocols for key assays are provided to enable researchers to effectively screen this and other novel compounds. Furthermore, relevant signaling pathways that are often modulated by bioactive pyrazole derivatives are illustrated to provide a mechanistic context for activity screening.

Introduction

Pyrazole, a five-membered heterocyclic diamine, is a cornerstone in the development of a multitude of therapeutic agents. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of pharmacological effects. Derivatives of pyrazole have been reported to possess significant anticancer, antimicrobial, and anti-inflammatory activities. This guide provides an in-depth look at the screening of this compound, a compound of interest due to its structural features that are common among bioactive molecules.

Biological Activities of Phenyl-Substituted Pyrazole Derivatives

Anticancer Activity

Pyrazole derivatives have shown considerable promise as anticancer agents by targeting various cancer cell lines and key signaling molecules. The cytotoxic effects are often evaluated using metrics like the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Phenyl-Substituted Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-phenyl-1H-pyrazol cinnamamide (Compound 5j) | Tubulin Polymerization | 1.02 | [1] |

| Biotin-pyrazole derivative (Compound 3a) | U251 (Human Brain) | 3.5 | [2] |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives against a range of pathogenic bacteria and fungi is well-documented. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Phenyl-Substituted Pyrazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophene-substituted pyrazole | S. aureus | 6.25 | [3] |

| Thiophene-substituted pyrazole | E. coli | 12.5 | [3] |

| Thiophene-substituted pyrazole | A. niger | 12.5 | [3] |

| Thiophene-substituted pyrazole | C. albicans | 6.25 | [3] |

Anti-inflammatory Activity

Pyrazole derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX). The inhibitory activity is typically reported as IC50 values or as a percentage of inhibition in in vivo models.

Table 3: Anti-inflammatory Activity of Phenyl-Substituted Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

| 1,3,4-trisubstituted pyrazole (Compound 5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [4] |

| 3,5-diaryl pyrazole derivatives (Compounds 2a, 2c, 2d, 2i) | IL-6 Inhibition | Active | [4] |

| 3,5-diaryl pyrazole derivatives (Compounds 2a, 2d) | TNF-α Inhibition | Active | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of biological activities. The following are standard protocols for assessing the anticancer, antimicrobial, and anti-inflammatory properties of compounds like this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, U251, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Experimental Workflow for Agar Disk Diffusion Assay

Caption: Workflow for antimicrobial screening using the agar disk diffusion method.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

-

Compound Application: Apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each disk. Include a solvent control and a positive control antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

-

Zone Measurement: Measure the diameter of the zone of inhibition (where no microbial growth is visible) around each disk in millimeters.

Anti-inflammatory Activity: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Grouping: Divide rats or mice into groups (n=6-8 per group).

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (the substrate).

-

Incubation with Compound: In a 96-well plate, add the enzyme, a chromogenic substrate, and different concentrations of this compound. Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., celecoxib for COX-2).

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) at different time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Relevant Signaling Pathways

Understanding the molecular targets and signaling pathways affected by pyrazole derivatives is crucial for mechanism-of-action studies. Below are simplified diagrams of key pathways often implicated in the biological activities of pyrazoles.

VEGFR-2 Signaling Pathway (Anticancer)

Many pyrazole derivatives exhibit anti-angiogenic effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

Caption: Simplified VEGFR-2 signaling pathway and the potential inhibitory point.

CDK2/Cyclin E Signaling Pathway (Anticancer)

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) can lead to cell cycle arrest, a common mechanism for anticancer agents.[7]

Caption: CDK2/Cyclin E pathway in G1/S phase transition of the cell cycle.

COX-2 Inflammatory Pathway (Anti-inflammatory)

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the synthesis of prostaglandins.[8]

Caption: The COX-2 pathway for prostaglandin synthesis in inflammation.

Conclusion

The pyrazole nucleus represents a highly valuable scaffold in the quest for novel therapeutic agents. While direct biological activity data for this compound requires further investigation, the extensive research on analogous compounds strongly supports its potential as a bioactive molecule. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically screen this compound and its future derivatives for anticancer, antimicrobial, and anti-inflammatory activities. Such screening efforts are essential for unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

References

- 1. Synthesis, biological evaluation and 3D-QSAR studies of novel 5-phenyl-1H-pyrazol cinnamamide derivatives as novel antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

(5-Phenyl-1H-pyrazol-3-yl)methanol: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Among the diverse array of pyrazole-containing building blocks, (5-phenyl-1H-pyrazol-3-yl)methanol stands out as a particularly valuable starting material for the synthesis of novel drug candidates. Its unique structural features, including a readily functionalizable hydroxymethyl group and a phenyl substituent that can be modified to modulate physicochemical properties, make it an attractive platform for the development of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological activities of derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the formation of a pyrazole ester, followed by its reduction to the corresponding alcohol.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This procedure outlines the synthesis of the key intermediate, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, via the condensation of a β-ketoester with hydrazine.

Materials:

-

Ethyl 3-oxo-3-phenylpropanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxo-3-phenylpropanoate (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate to this compound

This protocol describes the reduction of the pyrazole ester to the target alcohol using lithium aluminum hydride (LiAlH4).[1][2]

Materials:

-

Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the solution of the ester to the LiAlH4 suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Filter the resulting mixture through a pad of Celite and wash the filter cake with diethyl ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and anti-inflammatory agents. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Kinase Inhibitors

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of several important kinases.

-

c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: JNK3 is a key mediator of neuronal apoptosis and is considered a promising therapeutic target for neurodegenerative diseases.[3] Several studies have reported the design and synthesis of pyrazole-based JNK3 inhibitors, with some demonstrating high potency and selectivity.[3][4][5] The general structure often involves the pyrazole core, a phenyl group at the 5-position, and various substituents attached through the 3-position, which can be derived from the hydroxymethyl group of the starting material.

-

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: The p38 MAP kinase signaling pathway is activated by inflammatory cytokines and cellular stress, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[6] Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases.[6] Pyrazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors, with some advancing to clinical trials.[7]

Anti-inflammatory Agents

Beyond kinase inhibition, the pyrazole scaffold is also a hallmark of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. While direct derivatives of this compound as COX inhibitors are less common than the well-known diarylpyrazoles like celecoxib, the structural motif holds potential for the development of novel anti-inflammatory agents with different mechanisms of action. For instance, pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of selected pyrazole derivatives that are structurally related to or can be conceptually derived from the this compound core. This data highlights the potential of this scaffold in targeting various key proteins involved in disease pathogenesis.

| Compound/Derivative Class | Target | Assay | IC50/Activity | Reference |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | Enzyme Activity | IC50 = 0.227 µM | [3] |

| Pyrazole-benzyl ureas | p38α MAP Kinase | Enzyme Inhibition | Potent Inhibition | [7] |

| Aminopyrazole Derivatives | JNK3 | Enzyme Inhibition | IC50 < 50 nM | [4][5] |

| Fused Pyrazole Derivatives | p38 MAP Kinase | Enzyme Inhibition | Effective Inhibition | [6] |

| Pyrazole Urea-Based Inhibitors | p38 MAP Kinase | Binding Affinity | Significant Improvements |

Signaling Pathways and Experimental Workflows

To visualize the role of this compound derivatives in drug discovery, the following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by these compounds.

Conclusion

This compound is a highly valuable and versatile starting material in modern drug discovery. Its straightforward synthesis and the presence of a functionalizable hydroxymethyl group provide a robust platform for the generation of diverse chemical libraries. As demonstrated by the numerous examples of potent pyrazole-based inhibitors, particularly targeting protein kinases, this scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The continued exploration of derivatives based on this core structure is expected to yield new and improved drug candidates in the future.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Structural Analysis of (5-phenyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] A thorough understanding of their three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel therapeutic agents. This technical guide outlines the application of theoretical and computational methods, primarily Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of (5-phenyl-1H-pyrazol-3-yl)methanol. We present a standardized computational workflow, detail common methodologies, and provide examples of the quantitative data that can be obtained. This document serves as a resource for researchers employing computational chemistry to accelerate drug discovery and development.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[3] Its unique electronic configuration and ability to participate in various molecular interactions make it a versatile building block for creating compounds with significant biological activity.[1] Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into molecular geometry, stability, and reactivity that are often inaccessible through experimental methods alone.

This guide focuses on the theoretical examination of this compound. By leveraging computational techniques, we can predict its optimized geometry, analyze its electronic landscape, and simulate its spectroscopic signatures. These theoretical insights are invaluable for understanding structure-activity relationships (SAR) and guiding the synthesis of more potent and selective drug candidates.[4]

Theoretical Methodology: A Standardized Workflow

The theoretical investigation of a molecular structure like this compound follows a systematic workflow. This process begins with defining the initial structure and proceeds through optimization and property calculation using quantum chemical methods.

Computational Workflow

The logical progression of a typical theoretical study is illustrated below. The primary goal is to find the most stable energetic conformation of the molecule and then, from this optimized structure, calculate various chemical and physical properties.

Caption: A typical workflow for the theoretical analysis of a molecule.

Experimental Protocols: Computational Details

The accuracy of theoretical calculations is highly dependent on the chosen level of theory and basis set. For pyrazole derivatives, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[5][6]

-

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or the Schrodinger suite.[4][5]

-

Method/Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and electronic property calculations of organic molecules.[7][8] For studying electronic absorption spectra, time-dependent DFT (TD-DFT) with functionals like CAM-B3LYP is often employed.[9]

-

Basis Set: A variety of basis sets can be used. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common for initial optimizations and frequency calculations.[6][10] For higher accuracy, correlation-consistent basis sets such as cc-pVTZ may be used.[5] The choice of basis set represents a trade-off between accuracy and computational resources.

Structural and Geometric Analysis

Geometry optimization is performed to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.[11] Vibrational frequency calculations are then essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[6] The resulting geometric parameters provide a detailed picture of the molecule's 3D structure.

While specific experimental data for this compound is not available in this context, Table 1 presents representative geometric parameters for a phenyl-pyrazole core, derived from published DFT studies on closely related structures.[12][13]

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Pyrazole Core Structure

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.35 - 1.38 Å |

| N2-C3 | 1.32 - 1.35 Å | |

| C3-C4 | 1.40 - 1.43 Å | |

| C4-C5 | 1.38 - 1.41 Å | |

| C5-N1 | 1.36 - 1.39 Å | |

| C5-C(Phenyl) | 1.45 - 1.49 Å | |

| Bond Angles (°) | C5-N1-N2 | 111 - 113° |

| N1-N2-C3 | 105 - 107° | |

| N2-C3-C4 | 110 - 112° | |

| C3-C4-C5 | 104 - 106° | |

| C4-C5-N1 | 108 - 110° |

| Dihedral Angle (°) | Phenyl Ring vs. Pyrazole Ring | 20 - 40° |

Note: These values are illustrative and compiled from DFT calculations on similar phenyl-pyrazole structures.

Electronic Property Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and electronic transport properties.[8] A smaller gap suggests higher reactivity and lower stability.

Table 2: Representative FMO Energies and Energy Gap for Pyrazole Derivatives

| Parameter | Typical Calculated Value (eV) | Reference |

|---|---|---|

| E(HOMO) | -6.0 to -6.8 eV | [8] |

| E(LUMO) | -1.5 to -2.5 eV | [8] |

| ΔE (HOMO-LUMO Gap) | 3.5 to 5.0 eV |[8] |

Note: Values are based on DFT/B3LYP calculations for pyrazole-carboxamide compounds.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7] In an MEP map:

-

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack.

-

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are favorable for nucleophilic attack.

-

Green regions represent neutral potential.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group are typically expected to be regions of negative electrostatic potential.

Theoretical Spectroscopic Analysis

Computational methods can accurately predict spectroscopic data, which serves to support experimental findings and aid in structural elucidation.

-

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared spectrum. Comparing calculated vibrational frequencies with experimental data helps to confirm the structure and assign specific vibrational modes to functional groups.[5][14]

-

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.[5][15]

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.[6]

Conclusion

Theoretical studies based on quantum chemical calculations provide a powerful, non-invasive framework for investigating the structural and electronic properties of this compound. By employing methods like DFT, researchers can obtain detailed information on molecular geometry, conformational stability, electronic reactivity, and spectroscopic characteristics. This in-depth molecular-level understanding is critical for the rational design of novel pyrazole-based compounds with enhanced therapeutic potential, ultimately accelerating the drug discovery pipeline. The combination of theoretical predictions and experimental validation offers a synergistic approach to advancing medicinal chemistry and developing next-generation pharmaceuticals.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Methyl-2-phenyl-2H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (5-phenyl-1H-pyrazol-3-yl)methanol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of (5-phenyl-1H-pyrazol-3-yl)methanol, a heterocyclic compound with potential pharmacological applications. The document details the synthesis of the molecule, outlines its potential biological targets based on the activity of structurally related pyrazole derivatives, and provides in-depth protocols for conducting computational analyses, including molecular docking, molecular dynamics simulations, and ADMET prediction. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering a structured approach to investigating the interactions and therapeutic potential of novel small molecules. All quantitative data is presented in structured tables, and key experimental and computational workflows are visualized using Graphviz diagrams.

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects. The compound this compound, featuring a core pyrazole scaffold with phenyl and hydroxymethyl substituents, presents an interesting candidate for computational investigation to elucidate its potential protein-ligand interactions and pharmacokinetic profile.

In silico modeling techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their therapeutic potential. By simulating the interactions between a ligand and its biological target at a molecular level, these methods provide valuable insights into binding affinity, mechanism of action, and potential off-target effects. This guide will walk through the essential in silico workflows for characterizing the interactions of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the initial formation of a pyrazole ester intermediate, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

The pyrazole ring is constructed via a condensation reaction between a β-ketoester equivalent and phenylhydrazine. A common method involves the reaction of diethyl 2-(2-phenylhydrazono)butanedioate, which can be formed in situ from diethyl oxaloacetate and phenylhydrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxaloacetate (1 equivalent) in ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

-

Reaction and Cyclization: The reaction mixture is then heated to reflux for 2-4 hours to facilitate the cyclization to the pyrazole ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound

The ester functional group of the intermediate is reduced to a primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of Lithium Aluminium Hydride (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. The resulting mixture is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Targets and In Vitro Activity of Related Compounds

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference Compound |

| Pyrazole-based inhibitors | Akt1 | 61 | GSK2141795 (IC₅₀ = 18 nM) |

| Pyrazole-based inhibitors | Aurora A | 160 | - |

| Pyrazole-based inhibitors | Bcr-Abl | 14.2 | - |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 | - |

| Pyrazole derivatives | JAK1 | 14.73 | - |

| Pyrazole derivatives | JAK2 | 10.03 | - |

Data sourced from studies on various substituted pyrazole derivatives and is intended to provide a basis for target selection.[1][2][3][4]

Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Class | Target Isoform | IC₅₀ / Kᵢ (µM) | Reference Compound |

| Sulfamoylphenyl pyrazoles | hCA IX | Kᵢ = 0.04 | Acetazolamide (Kᵢ = 0.065 µM) |

| Sulfamoylphenyl pyrazoles | hCA XII | Kᵢ = 0.106 | Acetazolamide (Kᵢ = 0.046 µM) |

| Pyrazole sulfonamides | hCA II | IC₅₀ = 0.24 | Acetazolamide |

| Pyrazole sulfonamides | hCA IX | IC₅₀ = 0.15 | Acetazolamide |

| Pyrazole sulfonamides | hCA XII | IC₅₀ = 0.12 | Acetazolamide |

Data sourced from studies on various substituted pyrazole derivatives and is intended to provide a basis for target selection.[5][6][7]

In Silico Modeling Workflow

The following sections detail the computational protocols for investigating the interactions of this compound with selected protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol using AutoDock Vina:

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand in a PDBQT format, which includes partial charges and atom types, using AutoDock Tools or a similar program.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., a kinase or carbonic anhydrase) from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein atoms.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared ligand and receptor files, the grid box parameters, and the desired exhaustiveness level.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the top-ranked poses in complex with the receptor using molecular visualization software (e.g., PyMOL, VMD) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.

Protocol using GROMACS:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Generate the ligand topology and parameter files using a tool like CGenFF or ACPYPE.

-

Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

-

Solvate the system with a chosen water model (e.g., TIP3P).

-